4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-amine
Overview
Description
CL-59089 is a chemical compound known for its role as a sirtuin modulator. It has the molecular formula C8H13N3OS and a molecular weight of 199.27 g/mol . This compound is primarily used in scientific research and has shown potential in various biological and chemical applications.
Chemical Reactions Analysis
CL-59089 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CL-59089 is widely used in scientific research due to its role as a sirtuin modulator Sirtuins are a family of proteins that play a crucial role in regulating cellular processes, including aging, transcription, and apoptosis
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its effects on cellular processes and pathways.
Medicine: Explored for its potential therapeutic applications, particularly in the context of aging and metabolic diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CL-59089 involves its modulation of sirtuin activity. Sirtuins are involved in the deacetylation of proteins, which affects various cellular processes. CL-59089 interacts with sirtuins, altering their activity and thereby influencing cellular pathways related to aging, metabolism, and apoptosis .
Comparison with Similar Compounds
CL-59089 is unique due to its specific modulation of sirtuin activity. Similar compounds include other sirtuin modulators, such as:
Sirtinol: Another sirtuin inhibitor with a different molecular structure.
Nicotinamide: A naturally occurring compound that also inhibits sirtuin activity.
EX-527: A potent and selective inhibitor of sirtuin 1 (SIRT1).
These compounds share similar biological activities but differ in their molecular structures and specific effects on sirtuin activity .
Properties
IUPAC Name |
4-(morpholin-4-ylmethyl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c9-8-10-7(6-13-8)5-11-1-3-12-4-2-11/h6H,1-5H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAMTLRIAXVZHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366650 | |
Record name | 4-Morpholin-4-ylmethyl-thiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3008-61-5 | |
Record name | 4-Morpholin-4-ylmethyl-thiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(morpholin-4-ylmethyl)-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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